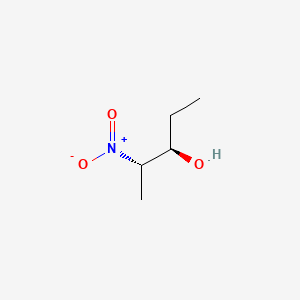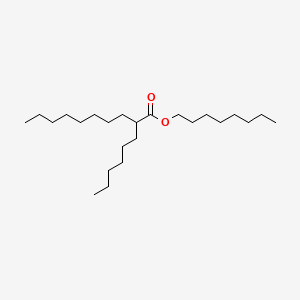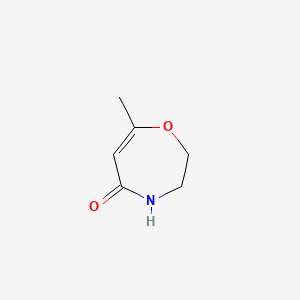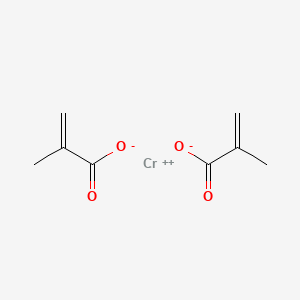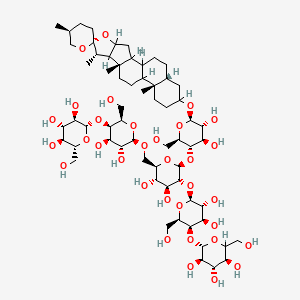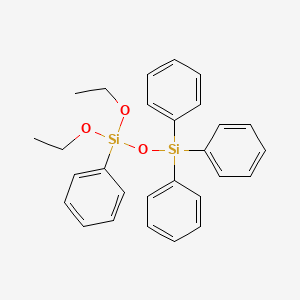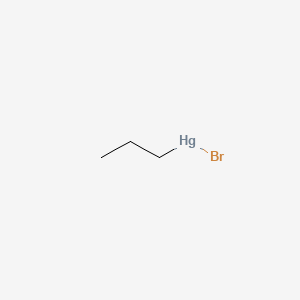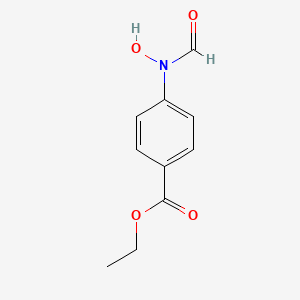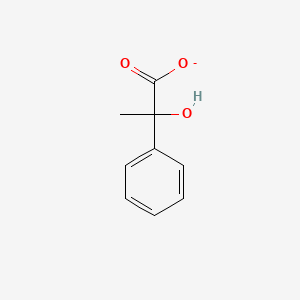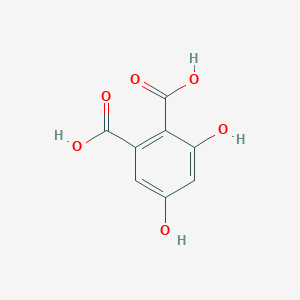
Bicyclo(4.3.1)decane, 3-methoxy-7,7-dimethyl-10-methylene-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo(431)decane, 3-methoxy-7,7-dimethyl-10-methylene- is a complex organic compound with the molecular formula C14H24O It is characterized by a bicyclic structure, which includes a decane ring system with methoxy, dimethyl, and methylene substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo(4.3.1)decane, 3-methoxy-7,7-dimethyl-10-methylene- typically involves multiple steps, starting from simpler organic molecules. One common approach is the cycloaddition reaction, where smaller cyclic compounds are combined to form the bicyclic structure. Specific reaction conditions, such as temperature, pressure, and the presence of catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of Bicyclo(4.3.1)decane, 3-methoxy-7,7-dimethyl-10-methylene- may involve large-scale cycloaddition reactions, followed by purification processes to isolate the desired product. The use of advanced techniques like chromatography and crystallization ensures the purity and quality of the compound .
Chemical Reactions Analysis
Types of Reactions
Bicyclo(4.3.1)decane, 3-methoxy-7,7-dimethyl-10-methylene- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Bicyclo(4.3.1)decane, 3-methoxy-7,7-dimethyl-10-methylene- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Bicyclo(4.3.1)decane, 3-methoxy-7,7-dimethyl-10-methylene- exerts its effects involves interactions with specific molecular targets and pathways. These interactions may include binding to enzymes or receptors, altering cellular processes, and influencing biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Bicyclo(4.3.1)decane, 3-methoxy-7,7-dimethyl-10-methylene- include:
- Bicyclo(4.4.0)decane, 3-methyl
- Bicyclo(5.3.0)decane
- cis,cis-Bicyclo(4.4.0)decane, 3-methyl
Uniqueness
What sets Bicyclo(431)decane, 3-methoxy-7,7-dimethyl-10-methylene- apart from these similar compounds is its specific combination of functional groups and the resulting chemical properties
Properties
CAS No. |
216970-21-7 |
|---|---|
Molecular Formula |
C14H24O |
Molecular Weight |
208.34 g/mol |
IUPAC Name |
3-methoxy-7,7-dimethyl-10-methylidenebicyclo[4.3.1]decane |
InChI |
InChI=1S/C14H24O/c1-10-11-7-8-14(2,3)13(10)6-5-12(9-11)15-4/h11-13H,1,5-9H2,2-4H3 |
InChI Key |
FKLSTTWRGDCXOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2CC(CCC1C2=C)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


